molecular formula C₂₈H₂₆D₄N₂O₂ B1146761 (R)​-​Darifenacin-d4 CAS No. 1261734-81-9

(R)​-​Darifenacin-d4

Cat. No.: B1146761
CAS No.: 1261734-81-9
M. Wt: 430.57
InChI Key:
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Description

®-Darifenacin-d4 is a deuterated form of Darifenacin, a medication primarily used to treat urinary incontinence. The compound is characterized by the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed in scientific research to study metabolic pathways and pharmacokinetics due to the slight differences in the behavior of deuterium compared to hydrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Darifenacin-d4 involves several steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring, which is a crucial structural component of ®-Darifenacin-d4.

    Introduction of the Deuterium Atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is then synthesized and attached to the benzofuran structure.

    Final Assembly: The final step involves the coupling of the benzofuran and pyrrolidine rings to form ®-Darifenacin-d4.

Industrial Production Methods

Industrial production of ®-Darifenacin-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-Darifenacin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines.

Scientific Research Applications

®-Darifenacin-d4 has several scientific research applications:

Mechanism of Action

®-Darifenacin-d4 exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscles. By blocking the M3 receptor, ®-Darifenacin-d4 reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence. The molecular targets include the muscarinic acetylcholine receptors, and the pathways involved are primarily related to cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Darifenacin-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms result in slightly different pharmacokinetic properties, making it valuable for detailed metabolic studies. Additionally, the deuterated form can offer improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .

Properties

CAS No.

1261734-81-9

Molecular Formula

C₂₈H₂₆D₄N₂O₂

Molecular Weight

430.57

Synonyms

(R)​-1-​[2-​(2,​3-​Dihydro-​5-​benzofuranyl)​ethyl]​-​α,​α-​diphenyl-​3-​pyrrolidineacetamide​;  (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine;  ent-​Darifenacin

Origin of Product

United States

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